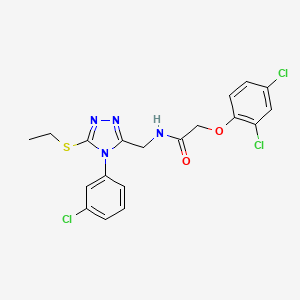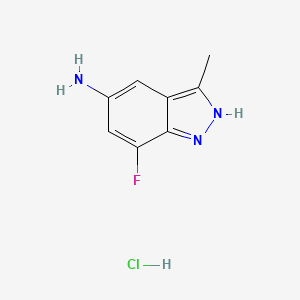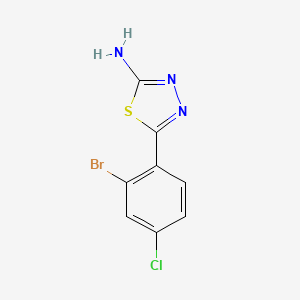![molecular formula C14H19N3O2 B2595015 Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate CAS No. 2108876-54-4](/img/structure/B2595015.png)
Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate, also known as TPPEC, is a chemical compound that has gained a lot of attention in the field of scientific research due to its potential use as a therapeutic agent. TPPEC belongs to the class of pyrrolopyridine-based compounds and has been found to exhibit promising biological activities.
作用机制
The mechanism of action of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the kinase PI3K, which is involved in cell signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce inflammation in animal models of disease. Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses, such as hepatitis C virus.
实验室实验的优点和局限性
One of the advantages of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate for lab experiments is its high purity, which allows for accurate and reproducible results. Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate is its low solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for the research of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate. One area of focus is the development of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate derivatives that have improved solubility and bioavailability. Another area of focus is the investigation of the mechanism of action of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate and its derivatives, in order to identify new targets for therapeutic intervention. Finally, the potential use of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate as a therapeutic agent for the treatment of various diseases, such as cancer and viral infections, will continue to be an area of active research.
合成方法
The synthesis of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate involves the reaction of tert-butyl N-(2-bromoethyl)carbamate with 2-pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate with high purity.
科学研究应用
Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and autoimmune disorders.
属性
IUPAC Name |
tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)16-8-10-17-9-6-11-5-4-7-15-12(11)17/h4-7,9H,8,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSJGDDPCUCIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid](/img/structure/B2594933.png)


![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2594939.png)


![4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B2594943.png)


![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2594947.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2594951.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2594953.png)
![2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2594955.png)